Cas no 60252-35-9 (3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid)
60252-35-9 structure
Product Name:3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid
CAS-Nr.:60252-35-9
MF:C32H59N5O9
MW:657.83896946907
CID:951490
PubChem ID:431973
Update Time:2025-04-19
3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid
- Sodium pepsinostreptin; NSC301503; 12,20-Dihydroxy-11,19-diisobutyl-5,8-diisopropyl-16-methyl-3,6,9,14,17-pentaoxo-4,7,10,15,18-pentaazadocosan-22-oic acid; AC1L8SHR; CTK5B1199; AG-G-15571; NSC 301503; NSC-301503;
- NSC 301503
- Sodium pepsinostreptin
- 3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methyl-heptanoic acid
- NSC-301503
- 12,20-Dihydroxy-11,19-diisobutyl-5,8-diisopropyl-16-methyl-3,6,9,14,17-pentaoxo-4,7,10,15,18-pentaazadocosan-22-oic acid
- 60252-35-9
- 3,6,9,12,14,17,20-Heptahydroxy-16-methyl-11,19-bis(2-methylpropyl)-5,8-di(propan-2-yl)-4,7,10,15,18-pentaazadocosa-3,6,9,14,17-pentaen-22-oic acid
- Sodium pe.psi.nostreptin
- NSC301503
- DTXSID00975668
-
- Inchi: 1S/C32H59N5O9/c1-11-25(40)36-28(18(6)7)32(46)37-29(19(8)9)31(45)35-21(12-16(2)3)23(38)14-26(41)33-20(10)30(44)34-22(13-17(4)5)24(39)15-27(42)43/h16-24,28-29,38-39H,11-15H2,1-10H3,(H,33,41)(H,34,44)(H,35,45)(H,36,40)(H,37,46)(H,42,43)
- InChI-Schlüssel: HUOUXPWOUNLCOX-UHFFFAOYSA-N
- Lächelt: OC(CC(NC(C)C(NC(C(CC(=O)O)O)CC(C)C)=O)=O)C(CC(C)C)NC(C(C(C)C)NC(C(C(C)C)NC(CC)=O)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 657.43157
- Monoisotopenmasse: 657.43127848g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 46
- Anzahl drehbarer Bindungen: 21
- Komplexität: 1020
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 7
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topologische Polaroberfläche: 223Ų
Experimentelle Eigenschaften
- PSA: 223.26
3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid Verwandte Literatur
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
60252-35-9 (3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid) Verwandte Produkte
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